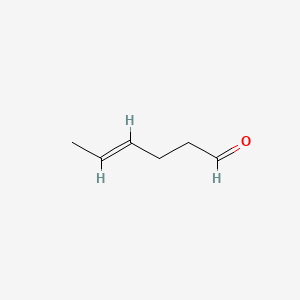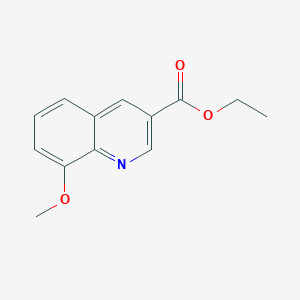
Ethyl 8-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 8-methoxyquinoline-3-carboxylate is a chemical compound used as medical intermediates . It has a molecular weight of 231.25 .
Synthesis Analysis
The synthesis of this compound involves reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in refluxing acetone in the presence of a base . The formed ester is then treated with hydrazine hydrate in ethanol followed by phenyl isocyanate to afford the corresponding thiourea .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H13NO3 . The InChI code for this compound is 1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.25 . The compound is typically stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
Quinoline derivatives demonstrate significant antimicrobial and antibacterial activities. For instance, a study synthesized a series of 8-alkoxyquinolone antibacterial agents, showing effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria. These compounds were noted for their reduced potential side effects, such as phototoxicity and clonogenicity, compared to other quinolones with classic substitutions at the C8 position (Sánchez et al., 1995).
Antioxidant Properties
Ethoxyquin, a quinoline derivative, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Research has focused on its safety and potential harmful effects, aiming to reevaluate its toxicity and explore its antioxidant capacities further (Blaszczyk et al., 2013).
Phototoxicity Reduction
Studies have also explored modifications to quinoline compounds to reduce phototoxicity. For example, a fluoroquinoline with a methoxy group at the 8 position showed stability under UV light irradiation and reduced phototoxicity in murine models. This highlights the importance of structural modifications in developing safer pharmaceutical agents (Marutani et al., 1993).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinoline derivatives remains a crucial area. One study focused on the facile synthesis of 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-Formylquinolines, showcasing the versatility of quinoline compounds in organic synthesis and the development of new materials and drugs (Molina et al., 1993).
Antiparasitic Activities
Quinoline derivatives have also been evaluated for their antiparasitic activities, demonstrating efficacy in models of malaria, pneumocystis pneumonia, and leishmaniasis. Such studies underscore the potential of quinoline compounds in treating parasitic infections, with ongoing research aimed at improving efficacy and reducing toxicity (Nanayakkara et al., 2008).
Safety and Hazards
Mécanisme D'action
- The primary target of Ethyl 8-methoxyquinoline-3-carboxylate is not explicitly mentioned in the literature. However, it belongs to the 8-hydroxyquinoline (8-HQ) family, which exhibits diverse biological activities, including antimicrobial, anticancer, and antifungal effects .
- The 8-HQ moiety consists of a bicyclic compound with a pyridine ring fused to phenol, where the hydroxyl group is attached to position 8 .
Target of Action
Result of Action
Analyse Biochimique
Biochemical Properties
Ethyl 8-methoxyquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding can result in changes in the enzyme’s conformation, affecting its ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and the levels of metabolites within the cell. For example, the compound can affect the metabolism of drugs by altering the activity of drug-metabolizing enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can influence the localization and distribution of the compound within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
Propriétés
IUPAC Name |
ethyl 8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCOMMLKDCAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415434 | |
| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71083-22-2 | |
| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)

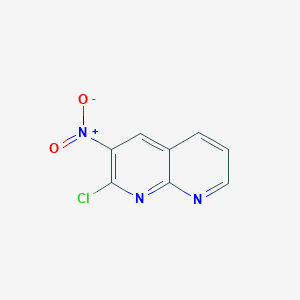
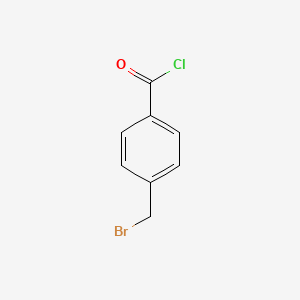

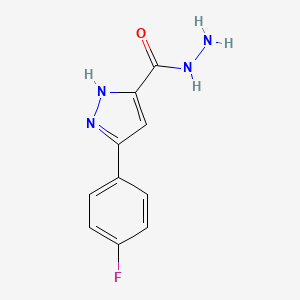
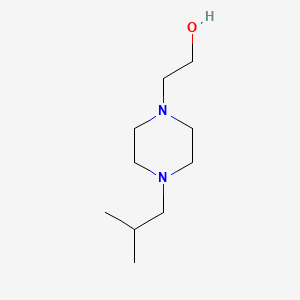

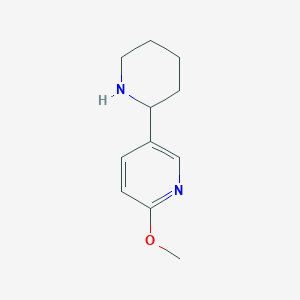

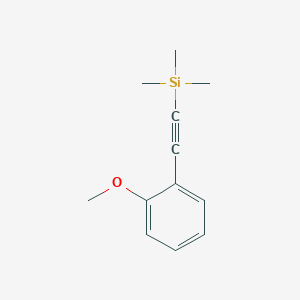
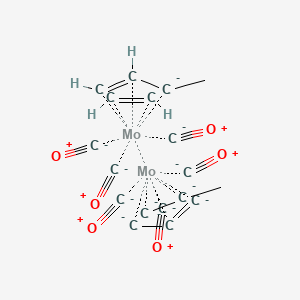
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
